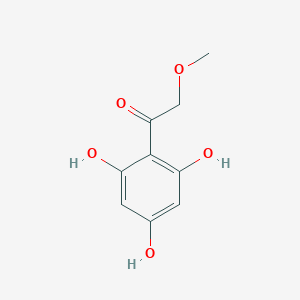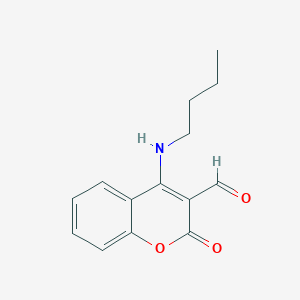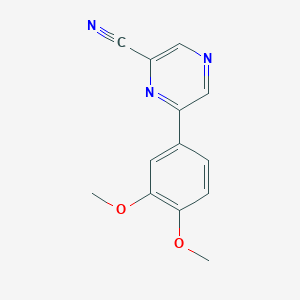
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPPC and has the molecular formula C13H11N3O2.
Mécanisme D'action
The mechanism of action of DMPPC is not fully understood, but it is believed to involve the modulation of various cellular pathways. DMPPC has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DMPPC has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
DMPPC has been shown to exhibit various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. DMPPC has been shown to scavenge free radicals and protect cells from oxidative stress. DMPPC has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. In addition, DMPPC has been shown to protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMPPC has several advantages for lab experiments such as its high solubility in organic solvents, ease of synthesis, and low toxicity. However, DMPPC has some limitations such as its relatively low stability under certain conditions and its limited availability in the market.
Orientations Futures
There are several future directions for the research on DMPPC. One direction is to explore the potential of DMPPC as a drug candidate for the treatment of various diseases. Another direction is to investigate the structure-activity relationship of DMPPC and its derivatives to optimize their electronic and biological properties. Furthermore, the development of new synthetic methods for DMPPC and its derivatives could lead to the discovery of novel organic materials with enhanced properties for various applications.
Méthodes De Synthèse
The synthesis of DMPPC involves the reaction of 3,4-dimethoxybenzaldehyde and hydrazine hydrate in ethanol to form 3,4-dimethoxyphenylhydrazine. The resulting product is then reacted with malononitrile in the presence of anhydrous potassium carbonate to form DMPPC. The yield of DMPPC can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
Applications De Recherche Scientifique
DMPPC has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, DMPPC has been used as a building block for the synthesis of novel organic materials with enhanced electronic properties. In organic electronics, DMPPC has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its high charge mobility and stability. In medicinal chemistry, DMPPC has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
76177-51-0 |
|---|---|
Nom du produit |
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile |
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
6-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-7-10(6-14)16-11/h3-5,7-8H,1-2H3 |
Clé InChI |
NOSFWVRBNCBKOC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC(=CN=C2)C#N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC(=CN=C2)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



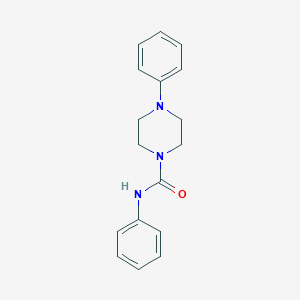
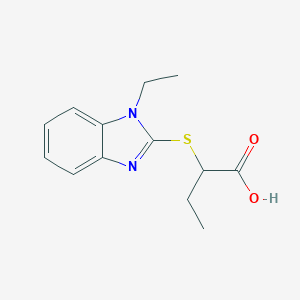


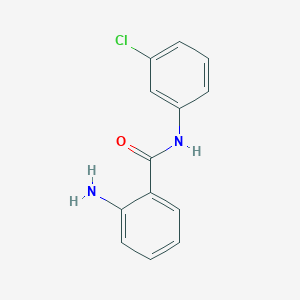

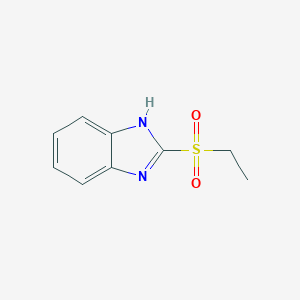
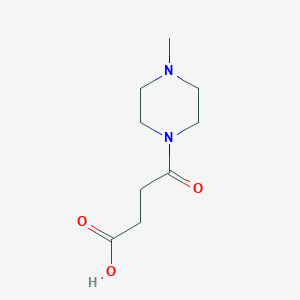
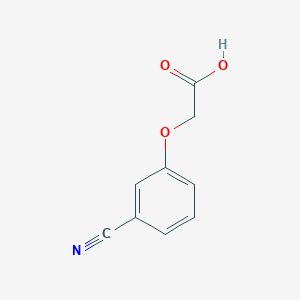
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
